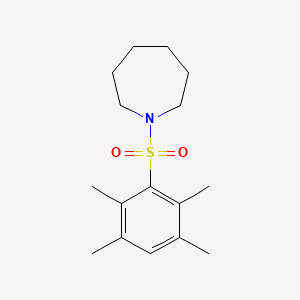![molecular formula C7H9FO2 B2690553 3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2092075-80-2](/img/structure/B2690553.png)
3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C7H9FO2 . It has an average mass of 144.144 Da and a monoisotopic mass of 144.058655 Da .
Synthesis Analysis
The synthesis of this compound involves a decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . The process also includes a scale-up synthesis of 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic framework with a fluoromethyl group attached to one of the bridgehead carbons and a carboxylic acid group attached to the other .
Applications De Recherche Scientifique
Bridgehead-Bridgehead Interactions in Bicyclo[1.1.1]pentane Systems
A study conducted by Adcock et al. (1999) explored the properties of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, including the fluoro acid derivative. They found a range of reactivities when these compounds were reacted with xenon difluoride, with some showing no reaction and others undergoing complete disintegration of the ring system. This research sheds light on the unique chemical behavior of such compounds, highlighting the influence of bridgehead-bridgehead interactions within the bicyclo[1.1.1]pentane ring system. The study also examined the ease of oxidation of these compounds, revealing insights into the transmission of electronic effects through the bicyclo[1.1.1]pentane ring system (Adcock et al., 1999).
Substituent Effects on Acidity
Wiberg (2002) investigated the acidity of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, finding a good agreement between calculated and observed gas-phase acidities. This research illustrates the influence of substituents on the acidity of these compounds, with a focus on how these effects are transmitted through the bicyclo[1.1.1]pentane ring system. The findings contribute to our understanding of the chemical properties of bicyclo[1.1.1]pentane derivatives, particularly in terms of their acidity and electronic structure (Wiberg, 2002).
Enantioselective C–H Functionalization
Garlets et al. (2020) developed an innovative approach for the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes (BCPs), leading to chiral substituted BCPs. This method employed intermolecular sp3 C–H insertion reactions, catalyzed by a chiral dirhodium complex, to create new C–C bonds at the tertiary position of various BCPs. This research not only expands the synthetic toolbox for creating chiral BCP derivatives but also demonstrates that highly strained molecules like BCPs can undergo direct C–H insertion without compromising the integrity of their carbocyclic framework. The potential of BCPs in pharmaceutical and chemical applications, especially due to their metabolic stability and bioisostere capabilities, is significantly enhanced by this method (Garlets et al., 2020).
Propriétés
IUPAC Name |
3-(fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO2/c8-4-6-1-7(2-6,3-6)5(9)10/h1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKSDNWMDURBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2092075-80-2 |
Source


|
| Record name | 3-(fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-anthracen-9-ylmethylideneamino]-2-(benzimidazol-1-yl)acetamide](/img/structure/B2690470.png)
![2-Chloro-3-pyridinecarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester](/img/structure/B2690471.png)

![5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2690474.png)
![4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2690475.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2690480.png)
![N~3~-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2690481.png)



![Isopropyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2690489.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2690492.png)
![2-{2-[(2-Methoxypropyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2690493.png)